5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid
Description
5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid is a brominated pyrazole derivative with a carboxylic acid functional group at position 4, a methyl substituent at position 3, and a bromine atom at position 5. Its molecular formula is C₅H₅BrN₂O₂, and it has a molecular weight of 205.01 g/mol (based on structurally analogous compounds in ). The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid group allows for further functionalization, such as amide bond formation .
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSAXJQSGIGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510868-43-4 | |
| Record name | 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation of 5-Bromo-3-methyl-1H-Pyrazole
The critical oxidation step converts the 4-methyl group to a carboxylic acid. A patented method employs potassium permanganate (KMnO₄) in 0.1 M hydrochloric acid at 70°C for 30 minutes, achieving an 85% yield. The reaction mechanism proceeds via radical intermediates, with MnO₄⁻ acting as a strong oxidizer to sequentially convert the methyl group to a carboxylate (Figure 1).
Reaction Conditions:
Condensation with 2,3-Dichloropyridine
The final step involves condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in ethanol under reflux with potassium carbonate (K₂CO₃) as a base. This nucleophilic aromatic substitution replaces the chlorine atom at the 2-position of the pyridine ring, yielding the target compound at 75% efficiency.
Comparative Analysis of Synthesis Routes
Mechanistic Insights
Oxidation Mechanism
The oxidation of 3-methyl-5-bromopyrazole involves initial hydrogen abstraction from the methyl group by MnO₄⁻, forming a benzyl radical. Sequential oxidation steps produce a ketone intermediate, which is further oxidized to the carboxylic acid. Side reactions, such as over-oxidation to CO₂, are mitigated by controlling temperature and reaction time.
Cyclocondensation in One-Pot Synthesis
The one-pot method leverages Brønsted acid catalysis (TfOH) to activate carboxylic acids, forming acylium ions that react with arenes to yield ketones. Subsequent acylation generates β-diketones, which undergo cyclization with hydrazine to form the pyrazole ring.
Industrial Optimization Strategies
Solvent Selection
Ethanol in the stepwise method offers a balance between solubility and environmental impact. Alternative solvents (e.g., 2-MeTHF) may further improve sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid derivatives.
Scientific Research Applications
Synthesis of 5-Bromo-3-methyl-1H-pyrazole-4-carboxylic Acid
The synthesis of this compound typically involves the bromination of 3-methyl-1H-pyrazole-4-carboxylic acid. The synthetic route can be optimized to enhance yield and purity, making it suitable for further applications in pharmaceuticals and agrochemicals.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Applications in Drug Development
The unique structural features of this compound allow for various modifications that can lead to the development of novel therapeutic agents:
| Application Area | Description |
|---|---|
| Cancer Therapy | As a PI3K inhibitor, it may help in developing targeted cancer therapies. |
| Inflammatory Diseases | Potential use in drugs aimed at reducing inflammation through CRAC channel modulation. |
| Antimicrobial Agents | Its derivatives can be designed to combat bacterial infections. |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives, including this compound:
- Study on Antitumor Activity :
- Research on Inflammatory Response :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Positional Isomers
- Such positional changes significantly alter electronic properties and reactivity .
- 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5): Bromine at position 4 and carboxylic acid at position 3 reduce similarity to 0.85 . This isomer’s solubility and stability differ due to altered hydrogen-bonding interactions .
Halogen and Alkyl Substitutions
- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1202993-11-0): Replacing bromine with chlorine and methyl with difluoromethyl yields a similarity score of 0.89 . The electronegative difluoromethyl group increases acidity, while chlorine’s smaller atomic radius reduces steric hindrance .
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4): Ethyl substitution at position 3 and bromine at position 4 lower similarity. The ethyl group enhances lipophilicity, impacting bioavailability .
Physical and Chemical Properties
Biological Activity
5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid (C5H5BrN2O2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C5H5BrN2O2
- SMILES : CC1=C(C(=NN1)Br)C(=O)O
- InChIKey : LGFSAXJQSGIGED-UHFFFAOYSA-N
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole derivatives that were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 5-bromo derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. Notably, compounds with structural similarities to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were screened against MCF7 and A549 cell lines, showing IC50 values indicating significant growth inhibition . The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrazole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting the synthesis or activity of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cell Lines
In a notable case study, a series of pyrazole derivatives including 5-bromo variants were synthesized and evaluated for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against various cancer cell lines, suggesting structure-activity relationships that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination and oxidation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation and acylation steps . Characterization involves nuclear magnetic resonance (NMR) spectroscopy for regioselectivity analysis (e.g., distinguishing between N-1 and N-2 substitution) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for unambiguous structural determination, as demonstrated in studies of related pyrazole-carboxylic acid derivatives .
Q. How can researchers optimize the purity of this compound during synthesis?
- Methodology : Recrystallization using polar aprotic solvents (e.g., dimethylformamide) or gradient column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes unreacted precursors. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥97% purity threshold) with UV detection at 254 nm . Adjust bromination stoichiometry to minimize di-substituted byproducts, as excess bromine can lead to over-halogenation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodology : Discrepancies in splitting patterns may arise from tautomerism or solvent-dependent conformational changes. Use deuterated dimethyl sulfoxide (DMSO-d6) to stabilize the carboxylic acid proton and reduce exchange broadening. For ambiguous NOE (Nuclear Overhauser Effect) correlations, perform 2D NMR (e.g., HSQC, HMBC) to confirm coupling pathways. Cross-reference with computational predictions (DFT at B3LYP/6-311++G(d,p) level) for optimized geometries and chemical shift simulations .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The bromine atom at position 5 facilitates Suzuki-Miyaura couplings, but the methyl group at position 3 introduces steric hindrance. Optimize catalytic systems using Pd(PPh3)4 with cesium carbonate in toluene/water (3:1) at 80°C. For electron-deficient aryl boronic acids, add tetrabutylammonium bromide (TBAB) to enhance solubility. Monitor reaction efficiency via LC-MS and compare yields with DFT-calculated transition-state energies to rationalize electronic effects .
Q. What computational approaches predict the acid dissociation constant (pKa) and tautomeric stability of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 09, B3LYP functional) to evaluate tautomeric equilibria between pyrazole and pyrazolium forms. Solvent effects (water) are modeled using the polarizable continuum model (PCM). Compare computed pKa values with experimental potentiometric titrations (pH 2–12 range). Results indicate the carboxylic acid group dominates acidity (pKa ~3.5), while the pyrazole nitrogen remains protonated under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
